2-(3-Methyl-2-nitrophenyl)acetonitrile
Overview
Description
2-(3-Methyl-2-nitrophenyl)acetonitrile is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Kinetic Studies in Proton Transfer Reactions
A study by Minksztym and Jarczewski (2004) explored the kinetic behavior of proton abstraction in acetonitrile using carbon acids, including derivatives related to 2-(3-Methyl-2-nitrophenyl)acetonitrile. The research provided insights into the relationship between acidity constants and kinetic parameters in such reactions (Minksztym & Jarczewski, 2004).
Chemical Reactions and Rearrangements
Buchstaller and Anlauf (2004) studied the Smiles rearrangement in 2-aryloxy-2-methylpropionamides, derived from 2-nitrophenols, a category that includes this compound. Their work contributes to understanding the transformations of 2-nitro substituted aniline derivatives (Buchstaller & Anlauf, 2004).
Amphotropic Ionic Liquid Crystals
Research by Gowda et al. (2004) on methyl-tri-n-decylphosphonium salts in acetonitrile revealed amphotropic behavior, indicating potential applications of such substances, including this compound derivatives, in structural studies using NMR spectroscopy (Gowda et al., 2004).
Structural and Spectral Analysis
Binev et al. (2000) conducted a detailed study on the structure of (4-nitrophenyl)acetonitrile and its carbanion, providing essential insights into the structural and spectral changes during the molecule-to-carbanion conversion, which is relevant for understanding the behavior of this compound (Binev et al., 2000).
Synthesis and Herbicidal Activities
Yuan-xiang Li (2011) explored the synthesis of N-[2-[(4,6-dimethoxypyrimidin-2-yl)(hydroxy)methyl]phenyl] substituted formamide derivatives using 2-(2-nitrophenyl)acetonitrile. Although no herbicidal activities were observed, this research broadens the scope of potential applications for related compounds (Li, 2011).
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
Without specific information on “2-(3-Methyl-2-nitrophenyl)acetonitrile”, it’s challenging to describe its mode of action. Many bioactive aromatic compounds interact with their targets by fitting into a specific binding site, causing changes in the target’s activity .
Biochemical Pathways
Indole derivatives, which have a similar aromatic structure, have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Without specific studies on “this compound”, it’s difficult to describe the molecular and cellular effects of its action. Similar compounds have been found to have diverse biological activities .
Properties
IUPAC Name |
2-(3-methyl-2-nitrophenyl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-7-3-2-4-8(5-6-10)9(7)11(12)13/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUQKLCGZUEVHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CC#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70549193 | |
Record name | (3-Methyl-2-nitrophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70549193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91192-25-5 | |
Record name | (3-Methyl-2-nitrophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70549193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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